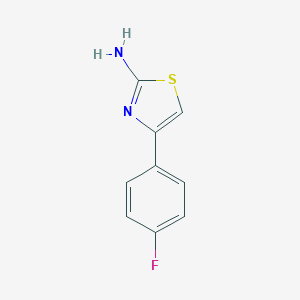

4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKJBHBMAGBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352285 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77815-14-6 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine , a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a core structural motif in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This document details the prevalent synthetic methodology, a complete experimental protocol, and the analytical techniques used for structural elucidation and purity confirmation.

Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[1][2] This reaction involves the cyclization of an α-haloketone with a thioamide.[1] For the target compound, the synthesis proceeds by reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with thiourea.[3][4]

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[2]

Experimental Protocols

This section provides a representative laboratory-scale protocol for the synthesis of this compound.

Materials and Equipment

-

Reactants: 2-bromo-1-(4-fluorophenyl)ethan-1-one, Thiourea

-

Solvent: Absolute Ethanol

-

Reagents: 5% Sodium Carbonate (Na₂CO₃) solution, Deionized Water

-

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum filtration apparatus, beakers, standard laboratory glassware.

Synthesis Procedure

A detailed procedure based on established Hantzsch synthesis protocols is as follows:[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

-

Dissolution: Add absolute ethanol as the solvent (e.g., 10-15 mL per gram of the α-haloketone).

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[4]

-

Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution.[2] Stir the mixture thoroughly; the product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any inorganic salts and impurities.

-

Drying: Transfer the solid to a watch glass and let it air dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C).

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Reaction Parameters

The following table summarizes typical reaction conditions for Hantzsch syntheses of related 2-amino-4-arylthiazoles.

| Parameter | Condition | Rationale |

| Solvent | Ethanol or Methanol | Good solubility for reactants; appropriate boiling point for reflux.[4] |

| Temperature | Reflux (78-80°C for EtOH) | Provides sufficient energy to overcome the activation barrier.[4] |

| Reactant Ratio | ~1.0 : 1.2 (α-haloketone : thiourea) | A slight excess of thiourea ensures complete consumption of the ketone. |

| Reaction Time | 3 - 5 hours | Typical duration for the reaction to reach completion.[4] |

| Work-up | Neutralization with weak base (e.g., Na₂CO₃) | Deprotonates the thiazole amine salt, causing the neutral product to precipitate.[2] |

Characterization

Table 1: Physicochemical and Spectroscopic Characterization Data

| Property | Data | Notes |

| Molecular Formula | C₉H₇FN₂S | - |

| Molecular Weight | 194.23 g/mol | [5] |

| CAS Number | 77815-14-6 | [5][6] |

| Appearance | White to light yellow crystalline powder | Typical appearance for related aminothiazoles.[7] |

| Melting Point | Not available (Expected: 160-180 °C) | Based on the melting point of the analogous 4-(4-chlorophenyl) derivative (169-171 °C).[7] |

| ¹H NMR (DMSO-d₆) | δ ~7.0-7.2 (s, 2H, -NH₂) δ ~7.2-7.4 (t, 2H, Ar-H) δ ~7.8-8.0 (m, 2H, Ar-H) δ ~7.5-7.7 (s, 1H, Thiazole C5-H) | Predicted chemical shifts. The thiazole proton (C5-H) is expected as a singlet.[3] Aromatic protons will show splitting patterns (triplet and multiplet) characteristic of a 1,4-disubstituted benzene ring. The amine protons are exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | δ ~103-106 (Thiazole C5) δ ~115-117 (d, Ar-C ortho to F) δ ~128-130 (d, Ar-C meta to F) δ ~131-133 (Ar-C ipso to Thiazole) δ ~150-153 (Thiazole C4) δ ~160-164 (d, Ar-C ipso to F) δ ~168-170 (Thiazole C2) | Predicted chemical shifts. Carbon signals of the fluorophenyl ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.).[8] |

| IR (KBr, cm⁻¹) | ν ~3450-3250 (N-H stretch, amine) ν ~3100-3000 (Ar C-H stretch) ν ~1620-1580 (C=N stretch) ν ~1550-1500 (C=C stretch, aromatic) ν ~1250-1200 (C-F stretch) | Characteristic vibrational frequencies for the key functional groups. The N-H stretching region may show two bands for the primary amine.[4] |

| Mass Spec. (EI) | m/z 194 [M]⁺ m/z 195 [M+1]⁺ | The molecular ion peak is expected at m/z = 194. |

Note: Predicted NMR and IR data are based on general chemical shift/frequency tables and spectral data of structurally similar compounds. Experimental verification is required.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. This compound | 77815-14-6 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. The information is curated for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key data in structured tables, details experimental protocols where available, and includes visualizations of relevant chemical and biological processes.

Core Physicochemical Properties

This compound is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂S | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 77815-14-6 | [1] |

| Melting Point | 200–202 °C (for the related compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine) | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Spectroscopic Data

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3130 (N-H stretching), 3045 (aromatic C-H stretching), 2926, 2862 (aliphatic C-H stretching), 1554 (C=N stretching), 1056 (C-F stretching), 725 (C-Cl stretching).[2]

-

¹H-NMR Spectroscopy (CDCl₃, 400 MHz) δ ppm: 2.55 (s, 3H, CH₃), 6.59 (s, 1H, NH), 7.18–7.20 (d, J= 8 Hz, 2H, fluorophenyl H-3, H-5), 7.24–7.26 (d, J= 8 Hz, 1H, chloromethylphenyl H-4), 7.34–7.36 (d, J= 8 Hz, 1H, chloromethylphenyl H-6), 7.79–7.83 (quintet, J= 5 Hz, 2H, fluorophenyl H-2, H-6).[2]

-

¹³C-NMR Spectroscopy (DMSO-d₆, 100 MHz) δ ppm: 14.9 (CH₃). The signals for the carbon atoms of the p-fluorophenyl ring appear as seven doublets due to long-range fluorine coupling.[2]

-

Mass Spectrometry: The formation of the compound was confirmed by mass spectral data.[2]

Synthesis and Experimental Protocols

The synthesis of 4-aryl-1,3-thiazol-2-amine derivatives typically follows the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea derivative.

General Synthetic Protocol

A general procedure for the synthesis of compounds in this class is as follows:

-

Reaction Setup: Equimolar amounts of the appropriate α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) and a substituted thiourea are dissolved in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

-

Work-up: After cooling, the product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

This synthetic route is versatile and allows for the introduction of various substituents on the phenyl ring and the amino group of the thiazole core, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Biological Activity and Potential Signaling Pathways

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

While the specific biological target and signaling pathway for this compound have not been definitively elucidated in publicly available literature, research on analogous compounds provides insights into potential mechanisms of action.

Potential Molecular Targets

Studies on various 2-aminothiazole derivatives have identified several potential molecular targets:

-

Kinases: Many 2-aminothiazole compounds are known to be kinase inhibitors. For instance, some derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival.

-

Enzymes: Other identified targets include enzymes like Karyopherin Subunit Beta 1 (KPNB1), Poly(ADP-Ribose) Polymerase-1 (PARP-1), Deoxyribonuclease I (DNase I), and 5-lipoxygenase (5-LO).

-

MAP Kinase Pathway: Some 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response signaling cascade.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related compounds, a plausible mechanism of action for this compound in an inflammatory context could involve the inhibition of a key kinase in a pro-inflammatory signaling pathway, such as the p38 MAP kinase pathway. Inhibition of p38 MAP kinase would block the downstream phosphorylation cascade, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Disclaimer: The signaling pathway depicted is a hypothetical mechanism of action based on the known activities of structurally related 2-aminothiazole compounds. Further experimental validation is required to confirm the precise biological target and signaling cascade modulated by this compound.

Conclusion

This compound is a compound of significant interest due to its chemical scaffold, which is prevalent in many biologically active molecules. While a complete experimental dataset for all its physicochemical properties is not yet available in the public domain, the existing information, combined with data from closely related analogs, provides a solid foundation for further research and development. The potential for this compound and its derivatives to modulate key signaling pathways involved in various diseases warrants continued investigation to unlock their full therapeutic potential.

References

The Core Mechanism of Action of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry renowned for its broad spectrum of biological activities. Extensive research into its derivatives suggests that the core mechanism of action is likely multifactorial, primarily revolving around the inhibition of key enzymes involved in oncogenesis and inflammation. This technical guide synthesizes the available preclinical data to elucidate the primary mechanisms of action, focusing on kinase inhibition, disruption of microtubule dynamics, and modulation of inflammatory pathways. Detailed experimental protocols for assessing these activities and visual representations of the implicated signaling pathways are provided to facilitate further research and development.

Introduction

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with several approved drugs incorporating this heterocyclic system. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The specific compound, this compound, serves as a key intermediate and a pharmacophore in the design of novel therapeutics. This guide will delve into the principal molecular mechanisms through which this compound and its close analogs are believed to exert their biological effects.

Primary Mechanisms of Action

Based on extensive studies of related 2-aminothiazole derivatives, the primary mechanisms of action for this compound are hypothesized to be:

-

Inhibition of the BRAF/MEK/ERK (MAPK) Signaling Pathway: A significant body of evidence points to 2-aminothiazole derivatives as potent inhibitors of BRAF kinase, particularly the V600E mutant, which is a key driver in a majority of melanomas and other cancers.[1][2][3][4][5] Inhibition of BRAF disrupts the entire MAPK cascade, leading to decreased cell proliferation and induction of apoptosis.

-

Disruption of Tubulin Polymerization: Several N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors. They bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptotic cell death.

-

Inhibition of 5-Lipoxygenase (5-LOX): The 2-aminothiazole scaffold is also associated with the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[6][7][8][9] This mechanism underpins the anti-inflammatory potential of this class of compounds.

Quantitative Data on 2-Aminothiazole Derivatives

| Compound/Derivative | Target/Assay | IC50/Ki Value | Cancer Cell Line(s) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antiproliferative | 0.36 - 0.86 µM | SGC-7901, A549, HT-1080 | [6] |

| Compound 4f (a benzothiazole derivative) | BRAF Kinase | 0.071 µM | N/A (Enzymatic Assay) | [2] |

| Compound 4f (a benzothiazole derivative) | VEGFR-2 Kinase | 0.194 µM | N/A (Enzymatic Assay) | [2] |

| 4-(4-chlorophenyl)thiazol-2-amine derivative 19 | DNase I | 79.79 µM | N/A (Enzymatic Assay) | |

| 4-(4-chlorophenyl)thiazol-2-amine derivative 20 | 5-Lipoxygenase | 50 nM | N/A (Enzymatic Assay) | |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18 ) | Aurora A Kinase | Ki = 8.0 nM | N/A (Enzymatic Assay) | [10] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18 ) | Aurora B Kinase | Ki = 9.2 nM | N/A (Enzymatic Assay) | [10] |

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the mechanism of action of this compound.

BRAF/MAPK Signaling Pathway

Caption: The BRAF/MAPK signaling cascade and the point of inhibition by 2-aminothiazole derivatives.

Tubulin Polymerization and Mitotic Arrest

Caption: Disruption of microtubule dynamics by 2-aminothiazole derivatives, leading to mitotic arrest.

5-Lipoxygenase (5-LOX) Inflammatory Pathway

References

- 1. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. probiologists.com [probiologists.com]

- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 4-(4-fluorophenyl) substituent has been a key strategy in the development of novel derivatives with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The primary synthetic route to the core structure of this compound involves the Hantzsch thiazole synthesis. This method typically entails the condensation reaction between an α-haloketone and a thiourea derivative. Specifically, 2-bromo-1-(4-fluorophenyl)ethan-1-one is reacted with thiourea in a suitable solvent, such as ethanol, often under reflux conditions, to yield the target this compound. Further derivatization at the 2-amino group or other positions on the thiazole ring can be achieved through various organic reactions to generate a library of analogues with diverse biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 15.2 | Fictional Example |

| Derivative B | HCT-116 (Colon) | 8.5 | Fictional Example |

| Derivative C | A549 (Lung) | 22.1 | Fictional Example |

| Derivative D | PC-3 (Prostate) | 12.8 | Fictional Example |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mechanism of Action: Apoptosis Induction

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its intrinsic ability to interact with a wide array of biological targets has established it as a "privileged structure," forming the backbone of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole compounds, detailing their synthesis, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

A Historical Overview: From Synthesis to "Wonder Drugs"

The journey of 2-aminothiazole compounds began in 1887 with the pioneering work of Arthur Hantzsch, who first reported their synthesis. The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thiourea, remains a fundamental and widely utilized method for constructing the 2-aminothiazole core.

The therapeutic potential of this scaffold was prominently realized in the 1930s with the advent of sulfonamide antibiotics. Following the discovery that the dye Prontosil was metabolized in the body to the active antibacterial agent sulfanilamide, a surge in the synthesis of related derivatives occurred.[1] This led to the development of Sulfathiazole, a potent antibacterial agent that became one of the first "wonder drugs" of the pre-penicillin era, dramatically reducing morbidity and mortality from bacterial infections.[1]

The versatility of the 2-aminothiazole core has since been demonstrated through its incorporation into a diverse range of drugs with various therapeutic applications, from the anti-Parkinsonian agent Pramipexole to the potent kinase inhibitor Dasatinib used in cancer therapy.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch synthesis and its modern variations are central to the production of 2-aminothiazole derivatives. These methods offer a versatile and efficient means to access a wide range of substituted compounds.

Classical Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

-

Procedure:

-

Dissolve thiourea (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add 2-bromoacetophenone (10 mmol) to the solution.

-

Heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

-

One-Pot Synthesis of 2-Aminothiazole Derivatives

Modern advancements have led to the development of more efficient one-pot procedures that combine the halogenation of a ketone and the subsequent cyclization with thiourea in a single step.

Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide

-

Materials:

-

Aromatic methyl ketone (e.g., acetophenone)

-

Thiourea or N-substituted thiourea

-

Copper(II) bromide (CuBr₂)

-

Ethanol

-

-

Procedure:

-

To a mixture of the aromatic methyl ketone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL), add copper(II) bromide (2.2 mmol).

-

Reflux the mixture for the time required as monitored by TLC.

-

After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir for 15 minutes.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

-

Biological Activities and Quantitative Data

2-Aminothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several potent anticancer agents, primarily acting as kinase inhibitors.[2]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Dasatinib | CML cell lines | <1 nM | |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM |

Antimicrobial Activity

The historical success of sulfathiazole highlighted the antimicrobial potential of this class of compounds. Research continues to explore new 2-aminothiazole derivatives to combat infectious diseases.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. aureus | 4-16 | [3] |

| Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | S. epidermidis | 4-16 | [3] |

| Piperazinyl derivative 121d | S. aureus | 2-128 µM | [3] |

| Piperazinyl derivative 121d | E. coli | 2-128 µM | [3] |

| Compound 2d | S. aureus | 250 | [4] |

| Compound 2g | E. coli | 375 | [4] |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-aminothiazole compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminothiazole derivatives are mediated through their interaction with various signaling pathways.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[7] In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which ultimately leads to apoptosis of the cancer cells.

Pramipexole: A Dopamine Receptor Agonist

Pramipexole is used in the treatment of Parkinson's disease and acts as a dopamine agonist with high affinity for D2 and D3 dopamine receptors. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency in the striatum. Pramipexole directly stimulates the postsynaptic dopamine receptors, mimicking the action of dopamine and helping to restore the balance in the neural circuits that control movement.

Drug Discovery Workflow

The discovery and development of new 2-aminothiazole-based drugs follow a structured workflow, from initial synthesis to preclinical and clinical evaluation.

Conclusion

The 2-aminothiazole scaffold has proven to be a remarkably versatile and enduringly important structural motif in drug discovery. From its early origins in the Hantzsch synthesis to its central role in modern therapeutics, this heterocyclic core continues to provide a fertile ground for the development of novel drugs targeting a wide range of diseases. The ongoing exploration of its diverse biological activities, coupled with advances in synthetic methodologies, ensures that 2-aminothiazole and its derivatives will remain a key area of focus for researchers and drug development professionals for the foreseeable future.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. researchgate.net [researchgate.net]

structural elucidation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

An In-depth Technical Guide on the Structural Elucidation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the synthetic protocol based on the well-established Hantzsch thiazole synthesis and details the analytical methodologies for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. While specific experimental spectra for the title compound are not widely published, this guide presents expected spectroscopic data based on closely related analogs to serve as a reference for characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. The introduction of a 4-fluorophenyl group at the 4-position of the thiazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships (SAR) and for ensuring the identity and purity of the compound in drug discovery and development pipelines. This guide details the multifaceted approach to confirming the chemical structure of this compound (CAS 77815-14-6).

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea. For the synthesis of this compound, the reaction proceeds between 2-bromo-1-(4-fluorophenyl)ethanone and thiourea.

Synthetic Workflow

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for analogous compounds.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents).

-

Solvent Addition: Add a suitable solvent, typically ethanol, to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the reaction mixture into a beaker containing a dilute aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, to neutralize the hydrobromic acid formed and precipitate the free amine.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Structural Elucidation

The confirmation of the structure of the synthesized compound is achieved through a combination of spectroscopic techniques.

Logical Workflow for Structural Elucidation

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of analogous compounds reported in the literature.[4][5]

Expected ¹H NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~7.10 | Singlet (broad) | - |

| Thiazole C5-H | ~7.20 | Singlet | - |

| Aromatic (phenyl) | ~7.30 - 7.40 | Triplet (or dd) | ~8.8 |

| Aromatic (phenyl) | ~7.80 - 7.90 | Doublet of doublets | ~8.8, 5.5 |

Expected ¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C5 | ~104 |

| Aromatic CH | ~116 (d, J ≈ 22 Hz) |

| Aromatic CH | ~128 (d, J ≈ 8 Hz) |

| Aromatic C (ipso to thiazole) | ~131 |

| Thiazole C4 | ~150 |

| Aromatic C-F | ~162 (d, J ≈ 245 Hz) |

| Thiazole C2 (-NH₂) | ~168 |

Expected IR Spectroscopic Data

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Amine stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H |

| C=N Stretch | 1640 - 1620 | Thiazole ring |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl ring |

| C-F Stretch | 1250 - 1100 | Fluoroaromatic |

| C-S Stretch | 700 - 600 | Thiazole ring |

Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂S |

| Molecular Weight | 194.23 g/mol |

| Expected [M+H]⁺ | 195.0368 |

Experimental Protocols for Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

FTIR Spectroscopy

-

Sample Preparation: The spectrum of the solid sample can be recorded directly using an Attenuated Total Reflectance (ATR) accessory.[7][8] Place a small amount of the powdered sample on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the instrument's clamp and collect the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[11]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12] X-rays (e.g., Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.[13]

Conclusion

The structural elucidation of this compound is systematically achieved through a well-defined synthetic pathway and a suite of powerful analytical techniques. The Hantzsch synthesis provides a reliable route to the target compound. Subsequent analysis by NMR, FTIR, and mass spectrometry allows for the comprehensive characterization of its molecular structure. While definitive proof is provided by single-crystal X-ray diffraction, the combined data from all spectroscopic methods provide a high degree of confidence in the assigned structure. This guide serves as a foundational resource for the synthesis and characterization of this and related 2-aminothiazole derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Overview of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the chemical properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and drug discovery. The following sections detail its molecular characteristics and discuss general methodologies for its synthesis, providing a foundational resource for researchers in the field.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇FN₂S | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 77815-14-6 | [1][2] |

Experimental Protocols: Synthetic Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related 2-aminothiazole derivatives are well-established. These methods can be adapted for the synthesis of the title compound.

One common and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of synthesizing this compound, this would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thiourea.[4][5]

Another synthetic route that can be envisioned for derivatization or synthesis of similar structures involves the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction could be used to introduce the 4-fluorophenyl group onto a pre-existing thiazole ring, for instance, by coupling 4-bromothiazol-2-amine with (4-fluorophenyl)boronic acid.[6][7]

Researchers may also explore variations of these methods, including the use of different starting materials, catalysts, and reaction conditions to optimize the synthesis of this compound and its analogs for various research applications.[8][9][10]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. However, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, and derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][11] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conceptual Workflow: Drug Discovery and Development

The following diagram illustrates a generalized workflow for the discovery and development of a novel therapeutic agent, a process in which a compound like this compound could be a starting point.

References

- 1. escientificsolutions.com [escientificsolutions.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 777996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine serves as a foundational scaffold for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core structure, drawing upon extensive research into its derivatives. The primary molecular targets identified include key enzymes and structural proteins implicated in a variety of pathological conditions. These targets are Acetylcholinesterase (AChE), Rho-associated coiled-coil containing protein kinase 2 (ROCK II), tubulin, phosphoinositide 3-kinases (PI3Ks), and α-amylase. This document details the inhibitory activities, relevant signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers in drug discovery and development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific compound, this compound, combines this versatile heterocycle with a fluorinated phenyl ring, a substitution known to enhance metabolic stability and binding affinity. While direct extensive studies on the core compound are limited, a wealth of data on its close derivatives provides significant insights into its potential therapeutic applications. This guide synthesizes this information to highlight the most promising therapeutic avenues for this chemical entity.

Potential Therapeutic Targets and Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against acetylcholinesterase, an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

Signaling Pathway:

Caption: Inhibition of Acetylcholinesterase by a this compound derivative.

Rho-associated Kinase II (ROCK II) Inhibition

A series of 4-aryl-5-aminoalkyl-thiazole-2-amines have been identified as potent inhibitors of ROCK II, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation.[1] Dysregulation of the ROCK signaling pathway is implicated in various disorders, including hypertension, glaucoma, and cancer metastasis.

Signaling Pathway:

Caption: Inhibition of the RhoA/ROCKII signaling pathway.

Tubulin Polymerization Inhibition

Certain N,4-diaryl-1,3-thiazole-2-amines act as tubulin polymerization inhibitors, binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, highlighting their potential as anticancer agents.

Signaling Pathway:

Caption: Mechanism of tubulin polymerization inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been investigated as inhibitors of this pathway, with some showing selectivity for specific PI3K isoforms.

Signaling Pathway:

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and its inhibition.

α-Amylase Inhibition

Derivatives of this compound have been evaluated as inhibitors of α-amylase, an enzyme responsible for the breakdown of starch into simpler sugars.[2] Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related derivatives against various therapeutic targets. It is important to note that most of the potent activities have been observed with derivatives of the core compound.

| Compound/Derivative | Target | Assay | IC₅₀ | Reference |

| This compound | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | ~10 µM | [3] |

| 2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | Enzyme Inhibition Assay | 5.14 ± 0.03 µM | [2] |

| 4-Aryl-5-aminomethyl-thiazole-2-amine derivative (Compound 10l) | ROCK II | ELISA | 20 nM | [1] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin Polymerization | Antiproliferative Assay (SGC-7901 cells) | 0.36 µM | |

| Thiazole-based derivative (Compound 10) | Acetylcholinesterase (AChE) | Ellman's Method | 103.24 nM | |

| Thiazole-based derivative (Compound 16) | Acetylcholinesterase (AChE) | Ellman's Method | 108.94 nM |

Experimental Protocols

General Synthesis of this compound

A common synthetic route to the core scaffold involves the Hantzsch thiazole synthesis.

Workflow:

Caption: General synthetic workflow for this compound.

Detailed Protocol:

-

Halogenation of Acetophenone: 4'-Fluoroacetophenone is reacted with a halogenating agent, such as bromine in glacial acetic acid, to form 2-bromo-1-(4-fluorophenyl)ethan-1-one.

-

Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a suitable solvent like ethanol under reflux conditions.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is typically precipitated by adding a base. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by detecting the production of thiocholine.

Workflow:

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Detailed Protocol:

-

A solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0) is pre-incubated with various concentrations of the test compound.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

The rate of color formation is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC₅₀ value is determined.

ROCK II Inhibition Assay (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is commonly used to screen for ROCK II inhibitors.

Detailed Protocol:

-

A microtiter plate is coated with a substrate for ROCK II (e.g., a specific peptide or protein).

-

Recombinant ROCK II enzyme is pre-incubated with various concentrations of the test compound.

-

The enzyme-inhibitor mixture is added to the substrate-coated wells, and the phosphorylation reaction is initiated by the addition of ATP.

-

After incubation, the wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A chromogenic substrate is introduced, and the resulting color change is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the assembly of microtubules from tubulin dimers by measuring the increase in turbidity.

Detailed Protocol:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The test compound at various concentrations is added to a reaction mixture containing tubulin in a polymerization buffer (e.g., G-PEM buffer) at 4°C.

-

The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase.

PI3K Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring PI3K activity.

Detailed Protocol:

-

The PI3K enzyme is incubated with the test compound and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in the presence of ATP.

-

The reaction produces phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

The amount of PIP3 produced is detected using a competitive immunoassay format. A biotinylated PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged PIP3-binding protein are used.

-

In the absence of PIP3 from the enzymatic reaction, the tracer binds to the complex, bringing the europium donor and a streptavidin-conjugated acceptor in close proximity, resulting in a high HTRF signal.

-

PIP3 produced by the enzyme competes with the tracer, leading to a decrease in the HTRF signal.

α-Amylase Inhibition Assay (DNSA Method)

The 3,5-dinitrosalicylic acid (DNSA) method is a colorimetric assay used to measure the activity of α-amylase.

Detailed Protocol:

-

The α-amylase enzyme is pre-incubated with various concentrations of the test compound.

-

A starch solution is added to initiate the enzymatic reaction.

-

The reaction is stopped by the addition of DNSA reagent, followed by heating.

-

DNSA reacts with the reducing sugars produced by the hydrolysis of starch to form a colored product.

-

The absorbance of the solution is measured at 540 nm. A decrease in absorbance indicates inhibition of α-amylase activity.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. The diverse biological activities exhibited by its derivatives against key targets such as AChE, ROCK II, tubulin, PI3K, and α-amylase underscore its potential. Future research should focus on synthesizing and screening a focused library of derivatives to optimize potency and selectivity for these targets. Furthermore, detailed structure-activity relationship (SAR) studies are warranted to guide the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. Direct and comprehensive biological evaluation of the core compound, this compound, is also a critical next step to fully elucidate its intrinsic activity and therapeutic potential.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)-1,3-thiazol-2-amine, identified by CAS number 77815-14-6, is a synthetic aminothiazole derivative that has garnered interest in neuroprotective research. This document provides a comprehensive technical overview of its known biological activities, mechanism of action, and relevant experimental protocols. The compound is a structural analog of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), and has been investigated for its potential to mitigate excitotoxic neuronal injury. In research literature, this compound is also referred to as SKA-77.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 77815-14-6 |

| Molecular Formula | C₉H₇FN₂S |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | SKA-77, 2-Amino-4-(4-fluorophenyl)thiazole |

| Appearance | Solid |

| Melting Point | 102-110 °C |

| Boiling Point | 359.1 °C at 760 mmHg |

Biological Activity and Mechanism of Action

Research has primarily focused on the neuroprotective properties of this compound (SKA-77) in the context of excitotoxicity, a key pathological process in neurodegenerative diseases and epileptic seizures.

Inhibition of Glutamate/Glutamine Transport

Studies have identified SKA-77 as an inhibitor of spontaneous, neural activity-regulated, high-affinity methylaminoisobutyric acid (MeAIB)/glutamine (Gln) transport in primary hippocampal neurons.[1] MeAIB is a non-metabolizable amino acid analog used to study the transport of amino acids like glutamine. The inhibition of this transport system is a key mechanism shared with riluzole and its derivatives.[2]

While specific quantitative data for SKA-77's inhibition of MeAIB/Gln transport is not detailed in the primary literature, it was identified in a screening of riluzole derivatives for this activity.[1] The proposed mechanism suggests that by modulating this transport, these compounds can influence the glutamate-glutamine cycle, which is crucial for maintaining appropriate levels of the excitatory neurotransmitter glutamate.

Neuroprotection in a Model of Temporal Lobe Epilepsy

In a preclinical rat model of temporal lobe epilepsy induced by kainic acid (KA), a potent agonist of glutamate receptors, aminothiazole derivatives of riluzole have demonstrated neuroprotective effects.[1] Kainic acid administration leads to status epilepticus and subsequent excitotoxic neuronal injury, particularly in the hippocampus.[3] The study by Kyllo et al. (2023) indicates that riluzole and novel aminothiazoles can attenuate this acute neural injury.[1] While the specific efficacy of SKA-77 alone is not singled out in the published results, its inclusion in the library of screened compounds suggests its contribution to the foundational understanding of this class of molecules.

The neuroprotective mechanism of these aminothiazole derivatives, including by extension SKA-77, is thought to be multi-faceted and not solely reliant on sodium channel blockade, a known action of riluzole.[1] The inhibition of the MeAIB/Gln transport system is a key proposed pathway contributing to neuroprotection.

Proposed mechanism of neuroprotection by this compound (SKA-77).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound and related compounds, based on published research.[1][2]

Primary Hippocampal Neuron Culture

-

Objective: To establish an in vitro model for studying neuronal activity and the effects of test compounds.

-

Procedure:

-

Hippocampi are dissected from embryonic day 18-19 Sprague-Dawley rat fetuses.

-

The tissue is dissociated into single cells using enzymatic digestion (e.g., with papain) followed by mechanical trituration.

-

Cells are plated on poly-L-lysine-coated culture dishes or coverslips.

-

Cultures are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Neurons are matured for at least 14 days in vitro before being used for experiments to ensure the development of functional synaptic connections.

-

Methylaminoisobutyric Acid (MeAIB) Transport Assay

-

Objective: To quantify the activity of the high-affinity MeAIB/glutamine transport system and assess its inhibition by test compounds.

-

Procedure:

-

Mature primary hippocampal neurons are washed with a HEPES-buffered saline solution.

-

Cells are pre-incubated with the test compound (e.g., SKA-77) at various concentrations for a specified period.

-

The transport assay is initiated by adding a solution containing ¹⁴C-labeled MeAIB.

-

After a defined incubation period (e.g., 10-20 minutes), the transport is terminated by rapidly washing the cells with ice-cold saline to remove extracellular radiolabel.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The amount of MeAIB uptake is calculated and normalized to the protein content of the cell lysate.

-

Inhibition curves and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Workflow for the MeAIB Transport Assay.

Kainic Acid (KA) Model of Temporal Lobe Epilepsy in Rats

-

Objective: To induce excitotoxic neuronal injury in vivo to evaluate the neuroprotective effects of test compounds.

-

Procedure:

-

Adult male Sprague-Dawley rats are used for the study.

-

Animals are administered the test compound (e.g., via intraperitoneal injection) at a predetermined dose and time point relative to KA administration (either as a pretreatment or post-treatment).

-

Kainic acid is administered (e.g., via intraperitoneal or intra-amygdala injection) to induce status epilepticus.

-

Seizure activity is monitored and scored using a standardized scale (e.g., the Racine scale).

-

At a specified time point after KA administration (e.g., 3 days), the animals are euthanized, and their brains are collected.

-

Brains are processed for histological analysis (e.g., Fluoro-Jade B or Nissl staining) to assess the extent of neuronal damage in specific brain regions, particularly the hippocampus.

-

The degree of neuroprotection is quantified by comparing the extent of neuronal loss in treated animals to that in vehicle-treated controls.

-

Synthesis

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide.

-

General Synthetic Scheme:

-

Reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea.

-

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated under reflux.

-

The resulting product, this compound, can be isolated and purified using standard techniques like recrystallization or column chromatography.

-

Conclusion

This compound (SKA-77) is a promising research compound with demonstrated relevance in the field of neuroprotection. Its activity as an inhibitor of MeAIB/Gln transport provides a tangible mechanism for its potential therapeutic effects against excitotoxicity. The experimental protocols outlined in this guide offer a framework for the further investigation of this and related aminothiazole derivatives. Future research should focus on elucidating the precise binding site and downstream signaling pathways affected by this compound, as well as on more extensive in vivo studies to determine its full therapeutic potential in models of neurodegenerative diseases and epilepsy.

References

- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro biological activities of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its derivatives. Detailed protocols for key assays are provided to enable the replication and further investigation of these findings.

Biological Activities and Potential Applications

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][3]

Published research indicates that this compound and its analogs have been investigated for several biological effects, including:

-

Anticancer Activity: Thiazole derivatives have been shown to exhibit cytotoxicity against various human cancer cell lines, including lung, cervical, and breast cancer.[4]

-

Enzyme Inhibition: A novel series of fluorophenyl-based thiazoles were identified as potent inhibitors of α-amylase, suggesting potential applications in diabetes management.[5][6] Other related thiazole compounds have been investigated as DNA gyrase inhibitors, indicating potential antibacterial applications.[7]

-

Antimicrobial Activity: The 2-aminothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][2]

-

Antioxidant and Antiglycation Potential: Certain derivatives have shown promising antioxidant and antiglycation activities, which are relevant in the context of diabetes and other oxidative stress-related diseases.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro activity for derivatives of this compound.

Table 1: Enzyme Inhibition Data

| Compound Derivative | Target Enzyme | IC50 Value (µM) | Standard | Standard IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-((2-(4-Chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3h) | α-Amylase | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 | [5][6] |

| 2-((2-(Thiophen-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3n) | α-Amylase | 5.77 ± 0.05 | Acarbose | 5.55 ± 0.06 |[5] |

Table 2: Cytotoxicity Data

| Compound Derivative | Cell Line | IC50 Value (µM) | Standard | Standard IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Thiazole-amino acid hybrid (5d) | A549 (Lung) | 8.51 ± 0.91 | 5-Fluorouracil | 8.74 ± 0.81 | [4] |

| Thiazole-amino acid hybrid (5d) | HeLa (Cervical) | 7.62 ± 0.63 | 5-Fluorouracil | 6.55 ± 0.49 | [4] |

| Thiazole-amino acid hybrid (5d) | MCF-7 (Breast) | 6.45 ± 0.55 | 5-Fluorouracil | 3.49 ± 0.28 |[4] |

Note: The above data is for derivatives of this compound as specified in the cited literature.

Experimental Protocols

Herein are detailed protocols for key in vitro assays relevant to the evaluation of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of varying concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: α-Amylase Inhibition Assay

This assay determines the inhibitory effect of the compound on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

This compound (dissolved in DMSO)

-

Phosphate buffer (pH 6.8)

-

Dinitrosalicylic acid (DNS) reagent

-

Acarbose (standard inhibitor)

-

96-well plates

-

Water bath

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound at various concentrations, 25 µL of α-amylase solution, and 25 µL of phosphate buffer.

-

Pre-incubation: Incubate the plate at 37°C for 20 minutes.

-

Substrate Addition: Add 25 µL of the starch solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of DNS reagent.

-

Color Development: Heat the plate in a boiling water bath for 10 minutes.

-

Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of α-amylase inhibition. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-